(E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium
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Overview
Description
“Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate” is a chemical compound with the molecular formula C9H10N2O5S . It is also known by other names such as “(E)-2-(benzenesulfonyl)-2-nitroethylideneoxidoazanium” and "Methanamine, N-[2-nitro-2-(phenylsulfonyl)ethylidene]-, N-oxide (9CI)" .
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate” are not provided in the search results. For detailed reaction mechanisms and conditions, it is recommended to refer to specialized chemical databases or literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as melting point, boiling point, solubility, density, and reactivity. Unfortunately, these specific details for “Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate” are not provided in the search results .Scientific Research Applications
Kinetics of Condensation Reactions
Research by Knoppová et al. (1975) explored the kinetics of condensation of 5-nitrofurfuryl phenyl sulfone with various aldehydes, which is relevant to the study of Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate due to the presence of nitro and sulfonyl groups. They observed that the reaction is second order and its rate constant correlates with the substituent constants (Knoppová, Jurášek, Kovác, & Guttmann, 1975).
Nucleophilic Addition Reactions
Pelkey et al. (1999) studied the nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole, which shares structural similarities with Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate. They found that this compound reacts with various enolates and lithium dimethylcuprate to produce 3-substituted-2-nitroindoles (Pelkey, Barden, & Gribble, 1999).
Synthesis and Spectral Studies
El-Bardan (1992) conducted a study on the synthesis and spectral characteristics of some novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates, which are structurally related to Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate. They explored the relationship between the δ-ppm values of the benzylic protons and the Hammett values of the substituents (El-Bardan, 1992).
Novel Pesticidal Activity
Borys et al. (2012) investigated tribromomethyl phenyl sulfone derivatives, which are relevant due to the presence of a sulfonyl moiety. They synthesized these compounds as potential novel pesticides, exploring their reaction with ammonia, amines, hydrazines, and phenolates to produce various derivatives (Borys, Korzyński, & Ochal, 2012).
Electrocyclic Rearrangement
Bianchi et al. (2003) demonstrated the use of (E,E)-4-methylthio-2-nitro-3-phenylsulfonyl-1-pyrrolidino-1,3-butadiene as a precursor for nitro(phenylsulfonyl) derivatives of aromatic and heteroaromatic compounds. This study is relevant due to the similar structural motifs and reactions involved with Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate (Bianchi, Dell'erba, Maccagno, Mugnoli, Novi, Petrillo, Sancassan, & Tavani, 2003).
Electrophilic Trapping by Nitroolefins
Singh et al. (2013) reported that (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, a compound structurally similar to Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate, is an efficient organocatalyst for asymmetric Michael addition reactions. This study highlights the potential catalytic applications of related compounds (Singh, Singh, Kaur, Singh, Sharma, Khullar, & Mandal, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c1-10(12)7-9(11(13)14)17(15,16)8-5-3-2-4-6-8/h2-7,9H,1H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDENWOSXLNBNKU-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)/[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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